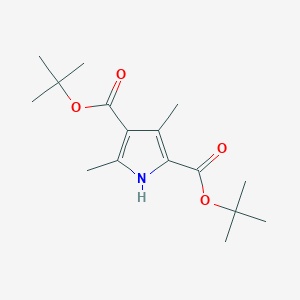

Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

Description

BenchChem offers high-quality Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ditert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4/c1-9-11(13(18)20-15(3,4)5)10(2)17-12(9)14(19)21-16(6,7)8/h17H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSCGNZQARWILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654360 | |

| Record name | Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94461-44-6 | |

| Record name | Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 94461-44-6), a key heterocyclic building block in advanced organic synthesis. This guide elucidates its chemical identity, structural features, and a detailed methodology for its synthesis via the Knorr pyrrole condensation. The strategic importance of its sterically demanding tert-butyl ester groups as protecting groups is discussed in the context of its application as a precursor for complex macrocycles like porphyrins and as an exemplar intermediate in the synthesis of major pharmaceuticals such as Atorvastatin.

Chemical Identity and Physicochemical Properties

Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole, a class of aromatic heterocycles of immense importance in medicinal chemistry and materials science. The molecule is symmetrically substituted with two methyl groups and two tert-butyl carboxylate groups, which impart significant steric hindrance and unique reactivity.

Table 1: Physicochemical and Crystallographic Data

| Property | Value | Source |

| CAS Number | 94461-44-6 | VSNCHEM |

| Molecular Formula | C₁₆H₂₅NO₄ | VSNCHEM |

| Molecular Weight | 295.37 g/mol | VSNCHEM |

| Appearance | Colorless plates (crystalline solid) | Acta Cryst. E68, o2133[1] |

| Melting Point | Data not publicly available. For comparison, the diethyl analog (CAS 2436-79-5) melts at 135-136 °C. | ChemSynthesis[2] |

| Crystal System | Triclinic | Acta Cryst. E68, o2133[1] |

| Space Group | P-1 | Acta Cryst. E68, o2133[1] |

Structural analysis reveals that in the solid state, molecules of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds between the pyrrole N-H group and a carbonyl oxygen of an adjacent molecule.[1] This hydrogen bonding is a common structural motif in substituted pyrroles.[3]

Synthesis via Knorr Pyrrole Condensation

The most cited method for synthesizing the title compound is a modification of the classic Knorr pyrrole synthesis.[1] This powerful reaction constructs the pyrrole ring by condensing an α-amino-β-ketoester with a β-ketoester. A key feature of this synthesis is the in situ generation of the unstable α-amino-β-ketoester from a more stable precursor, typically by reducing an α-oximino-β-ketoester.

Mechanistic Rationale

The synthesis proceeds in two main stages within a one-pot reaction vessel:

-

Nitrosation: An active methylene compound, tert-butyl acetoacetate, is treated with a nitrosating agent (e.g., sodium nitrite in acetic acid). This forms tert-butyl 2-oximinoacetoacetate. The choice of acidic medium is crucial as it generates the reactive nitrous acid (HNO₂) in situ. Temperature control is critical to prevent side reactions and decomposition of the nitroso compound.

-

Reductive Condensation: The second equivalent of a β-ketoester (tert-butyl acetoacetate) is introduced along with a reducing agent, typically zinc dust. The zinc, activated by the acetic acid, reduces the oxime group of the first intermediate to a primary amine. This generates the highly reactive α-amino-β-ketoester, which is immediately consumed in the subsequent condensation steps. The amine attacks the ketone carbonyl of the second ketoester molecule, leading to a series of cyclization and dehydration steps that ultimately form the aromatic pyrrole ring.

The use of bulky tert-butyl esters is a strategic choice. These groups are stable to the reaction conditions but can be readily removed later under acidic conditions (e.g., with trifluoroacetic acid), liberating the carboxylic acids for further functionalization, such as in the formation of porphyrin macrocycles.

Synthesis Workflow Diagram

Caption: Knorr synthesis workflow for the target compound.

Representative Experimental Protocol

Disclaimer: The following protocol is a representative procedure adapted from the well-documented synthesis of the analogous diethyl ester. It is intended for instructional purposes and should be optimized and validated.

Materials:

-

tert-Butyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite (NaNO₂)

-

Zinc dust

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Nitrosation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve one molar equivalent of tert-butyl acetoacetate in glacial acetic acid. Cool the solution to 5-10 °C in an ice-water bath.

-

With vigorous stirring, add a solution of one molar equivalent of sodium nitrite in a minimum amount of water dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath, then allow it to warm to room temperature over 2-3 hours. This mixture now contains tert-butyl 2-oximinoacetoacetate.

-

Reductive Condensation: To the reaction mixture, add a second molar equivalent of tert-butyl acetoacetate.

-

In small portions, add 2-3 molar equivalents of zinc dust. The addition is exothermic and will cause the mixture to warm and potentially reflux. Add the zinc at a rate that maintains a gentle reflux.

-

Once all the zinc has been added, heat the mixture to reflux using an external heating source for 1 hour to ensure the reaction goes to completion.

-

Workup and Purification: While still hot, decant the reaction mixture into a large volume of cold water with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts.

-

Dry the crude product in air.

-

Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate as a crystalline solid.

Applications in Drug Development and Advanced Synthesis

Polysubstituted pyrroles are foundational synthons for a vast array of complex molecules. The title compound, with its strategically placed methyl and protected carboxylate groups, is an ideal precursor for further elaboration.

Precursor to Porphyrins and Corroles

One of the primary applications for highly substituted pyrroles is in the synthesis of porphyrins and related macrocycles.[3] The general strategy involves:

-

Deprotection: The tert-butyl ester groups are removed under acidic conditions to reveal the free carboxylic acids.

-

Functionalization: The carboxylic acid at the 2- or 5-position (if available) can be decarboxylated, and the methyl groups can be functionalized (e.g., formylated or halogenated) to create reactive handles for coupling reactions.

-

Coupling and Cyclization: The modified pyrrole units are coupled together, often via dipyrromethane or tripyrrane intermediates, and then cyclized to form the final porphyrin ring.[4]

Exemplar Role in Pharmaceutical Synthesis: The Atorvastatin Core

While patent literature for the blockbuster drug Atorvastatin (Lipitor®) describes a Paal-Knorr synthesis (condensation of a 1,4-dicarbonyl with a primary amine), the underlying principle of constructing a complex pyrrole core is highly relevant.[5][6] The synthesis of the Atorvastatin pyrrole core demonstrates the industrial-scale importance of pyrrole-forming reactions.

The title compound serves as an excellent model for a key intermediate in such a synthesis. A hypothetical retrosynthesis illustrates its value: the complex pyrrole core of Atorvastatin could be disconnected via a Paal-Knorr reaction, highlighting the need for a stable, pre-functionalized pyrrole or its acyclic precursors. The tert-butyl ester groups on the title compound are analogous to the various ester groups used in actual Atorvastatin syntheses, which serve to protect carboxylate functionalities during the critical ring-forming step.

Caption: Paal-Knorr synthesis, a key strategy for the Atorvastatin pyrrole core.

This connection underscores the importance of mastering the synthesis and manipulation of building blocks like Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate for professionals engaged in the design and development of complex molecular architectures for therapeutic applications.

References

-

Zhang, S., Li, X., Zhao, X., Sun, X., & Wang, X. (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2133. Available from: [Link]

-

Lu, G. F., Lin, W. S., Zhu, W. H., & Ou, Z. P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 8), o2097. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 94461-44-6. Available from: [Link]

- Baumann, M., & Baxendale, I. R. (2013).

-

Mothana, B., & Boyd, R. J. (2007). A density functional theory study of the mechanism of the Paal-Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 809(1-3), 95-101. Available from: [Link]

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642.

- Fischer, H., & Orth, H. (1937). Die Chemie des Pyrrols. Akademische Verlagsgesellschaft.

- Google Patents. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.

-

Wang, J. B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Journal of Chemical Education. Available from: [Link]

-

Organic Syntheses. 2,4-Dimethyl-3,5-dicarbethoxypyrrole. Coll. Vol. 2, p.202 (1943); Vol. 15, p.18 (1935). Available from: [Link]

-

Smith, K. M. (2007). Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis, 4(1), 59-86. Available from: [Link]

-

Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

-

Wibbeling, B., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. EJNMMI Radiopharmacy and Chemistry, 5(1), 10. Available from: [Link]

-

ChemSynthesis. diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Available from: [Link]

Sources

- 1. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key heterocyclic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural intricacies, synthesis, spectroscopic characterization, reactivity, and its emerging significance in medicinal chemistry.

Introduction: The Strategic Value of Polysubstituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with diverse biological activities. Polysubstituted pyrroles, in particular, offer a versatile platform for creating complex molecular architectures. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate stands out within this class due to the influence of its sterically demanding tert-butyl ester groups, which modulate the reactivity of the pyrrole ring and provide a handle for further synthetic transformations. This guide aims to be a definitive resource on this compound, consolidating its known properties and potential for future applications.

Molecular Structure and Crystallography

The fundamental identity of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is established by its molecular formula, C₁₆H₂₅NO₄, and a molecular weight of 295.37 g/mol .

Core Geometry and Planarity

X-ray crystallographic studies have provided a detailed picture of the molecule's three-dimensional structure. A key feature is the near-planarity of the pyrrole ring and its immediate substituents (excluding the tert-butyl groups). This planarity is a consequence of the sp² hybridization of the atoms in the aromatic pyrrole ring.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

In the solid state, molecules of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. This interaction involves the pyrrole N-H donor and one of the carbonyl oxygen atoms of the tert-butyl ester group of an adjacent molecule, creating a stable R²₂(10) ring motif. This dimerization is a common feature in the crystal structures of 2-acylpyrroles.

graph "Molecular_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Atom definitions with positions

N1 [label="N", pos="0,0.8!", fontcolor="#202124"];

H1 [label="H", pos="0,1.8!", fontcolor="#202124"];

C2 [label="C", pos="-1.2,0.2!", fontcolor="#202124"];

C3 [label="C", pos="-0.8,-1.1!", fontcolor="#202124"];

C4 [label="C", pos="0.8,-1.1!", fontcolor="#202124"];

C5 [label="C", pos="1.2,0.2!", fontcolor="#202124"];

// Methyl group at C3

C3_Me [label="CH₃", pos="-1.5,-2.2!", fontcolor="#202124"];

// Methyl group at C5

C5_Me [label="CH₃", pos="2.2,1.0!", fontcolor="#202124"];

// tert-butyl dicarboxylate at C2

C2_CO [label="C", pos="-2.4,0.8!", fontcolor="#202124"];

O2_1 [label="O", pos="-2.6,1.9!", fontcolor="#202124"];

O2_2 [label="O", pos="-3.4,0.1!", fontcolor="#202124"];

C2_tBu [label="C(CH₃)₃", pos="-4.8,0.4!", fontcolor="#202124"];

// tert-butyl dicarboxylate at C4

C4_CO [label="C", pos="1.5,-2.2!", fontcolor="#202124"];

O4_1 [label="O", pos="1.3,-3.3!", fontcolor="#202124"];

O4_2 [label="O", pos="2.8,-2.0!", fontcolor="#202124"];

C4_tBu [label="C(CH₃)₃", pos="3.9,-2.8!", fontcolor="#202124"];

// Bonds

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- N1;

N1 -- H1;

// Substituent bonds

C3 -- C3_Me;

C5 -- C5_Me;

C2 -- C2_CO;

C2_CO -- O2_1 [style=filled, color="#EA4335"];

C2_CO -- O2_2;

O2_2 -- C2_tBu;

C4 -- C4_CO;

C4_CO -- O4_1 [style=filled, color="#EA4335"];

C4_CO -- O4_2;

O4_2 -- C4_tBu;

}

Caption: Knorr synthesis workflow for the title compound.

Experimental Protocol

This protocol is adapted from established procedures for Knorr pyrrole synthesis.

Materials:

-

tert-Butyl acetoacetate

-

Sodium nitrite

-

Zinc dust

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Preparation of the Oximino Intermediate: Dissolve tert-butyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 10 °C.

-

In Situ Reduction and Condensation: To a separate flask containing tert-butyl acetoacetate (1 equivalent) in glacial acetic acid, add zinc dust (2 equivalents). To this slurry, add the solution of the oximino intermediate dropwise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC). Pour the reaction mixture into a large volume of ice-water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the title compound as a crystalline solid.

Spectroscopic Characterization

Spectroscopic Data (Predicted) ¹H NMR (CDCl₃, 400 MHz) δ (ppm) Assignment ~9.0-9.5 (br s, 1H, N-H) ~2.4 (s, 3H, C3-CH₃) ~2.3 (s, 3H, C5-CH₃) ~1.6 (s, 9H, C4-COOC(CH₃)₃) ~1.5 (s, 9H, C2-COOC(CH₃)₃) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment ~165 (C2-C=O) ~164 (C4-C=O) ~140 (C5) ~135 (C2) ~118 (C3) ~115 (C4) ~81 (C-O-C(CH₃)₃) ~80 (C-O-C(CH₃)₃) ~29 (-C(CH₃)₃) ~14 (C5-CH₃) ~12 (C3-CH₃) IR (KBr) ν (cm⁻¹) ~3300 (N-H stretch) ~2980 (C-H stretch) ~1700-1680 (C=O stretch, ester) Mass Spec. (ESI-MS) m/z 296.18 [M+H]⁺, 318.16 [M+Na]⁺

Note: The predicted NMR chemical shifts are based on the analysis of structurally similar pyrrole derivatives. Actual experimental values may vary.

Reactivity and Synthetic Potential

The reactivity of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is governed by the interplay between the electron-rich pyrrole ring and the sterically bulky, electron-withdrawing tert-butyl dicarboxylate groups.

Electrophilic Aromatic Substitution

The pyrrole ring is highly activated towards electrophilic aromatic substitution. However, the presence of two electron-withdrawing carboxylate groups deactivates the ring to some extent. The bulky tert-butyl groups at the 2- and 4-positions sterically hinder direct electrophilic attack at the adjacent carbon atoms.

Reactions at the Ester Groups

The tert-butyl ester groups can be selectively hydrolyzed under acidic or basic conditions. This provides a synthetic handle to access the corresponding carboxylic acids, which can then be decarboxylated or converted into other functional groups.

N-Functionalization

The pyrrole nitrogen can be deprotonated with a strong base to form the corresponding pyrrolide anion. This anion can then be reacted with various electrophiles to introduce substituents at the nitrogen atom.

Caption: Key reactivity pathways of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate are not extensively documented, the broader class of 2,4-dicarboxy-pyrroles has shown significant promise in medicinal chemistry.

mGluR1 Antagonists

Derivatives of 3,5-dimethyl-pyrrole-2,4-dicarboxylic acid have been identified as potent and selective non-competitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). These compounds are valuable tools for studying the physiological roles of mGluR1 and have potential as therapeutic agents for neurological disorders.

Precursor to Bioactive Molecules

This compound serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. The ester groups can be modified to introduce a wide range of functionalities, enabling the construction of libraries of compounds for biological screening. For instance, it can be a precursor to 2-formyl pyrroles, which are key building blocks for porphyrins and other macrocyclic compounds.

Conclusion

Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a valuable and versatile building block in organic synthesis. Its straightforward preparation via the Knorr synthesis, coupled with the synthetic handles provided by its ester groups, makes it an attractive starting material for the construction of a wide range of more complex molecules. The steric bulk of the tert-butyl groups also offers a means to control the regioselectivity of further reactions on the pyrrole ring. As the importance of substituted pyrroles in medicinal chemistry continues to grow, a thorough understanding of the properties and reactivity of this compound will be of increasing value to the scientific community.

References

-

Jia, Y., et al. (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2133. [Link]

-

Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2097. [Link]

-

Fischer, H. (1935). 2,4-DIMETHYL-3,5-DICARBETHOXYPYRROLE. Organic Syntheses, 15, 17. [Link]

-

Paio, A., et al. (2002). 2,4-Dicarboxy-pyrroles as selective non-competitive mGluR1 antagonists: further characterization of 3,5-dimethyl pyrrole-2,4-dicarboxylic acid 2-propyl ester 4-(1,2,2-trimethyl-propyl) ester and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 12(23), 3335-3338. [Link]

-

Abbot, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

Fatahala, S. S., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. Medicinal Chemistry, 18(10), 1013-1043. [Link]

Whitepaper: The Strategic Discovery of Novel Pyrrole-Based Compounds for Modern Drug Development

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, top-selling pharmaceuticals, and clinical candidates.[1][2] Its unique electronic properties and structural versatility allow for fine-tuning of pharmacodynamic and pharmacokinetic profiles, making it an invaluable asset in drug discovery. This technical guide provides researchers, scientists, and drug development professionals with an in-depth perspective on the discovery of novel pyrrole-based compounds. We will move beyond simple recitation of synthetic methods to explore the strategic rationale behind experimental design, from the selection of synthetic pathways to the implementation of self-validating biological evaluation protocols. This document is structured to serve as a practical and conceptual framework for laboratories engaged in the development of next-generation therapeutics.

The Pyrrole Nucleus: An Enduring Pillar of Medicinal Chemistry

The discovery of novel therapeutic agents is a persistent challenge in medicinal chemistry.[3][4][5] Within the vast landscape of heterocyclic chemistry, the pyrrole ring has emerged as one of the most explored and successful motifs in drug discovery programs.[3][4] This is evidenced by its presence in a wide array of FDA-approved drugs, including the cholesterol-lowering agent Atorvastatin, the anti-cancer drug Sunitinib, and the non-steroidal anti-inflammatory drug (NSAID) Ketorolac.[6][7]

The power of the pyrrole scaffold lies in its inherent chemical properties:

-

Aromaticity and Electron Richness: The nitrogen lone pair participates in the aromatic π-system, making the ring electron-rich and susceptible to electrophilic substitution, primarily at the C-2 and C-5 positions.[2] This provides predictable vectors for chemical modification.

-

Hydrogen Bonding Capability: The N-H group can act as a hydrogen bond donor, a critical interaction for anchoring a molecule within a biological target's active site.[7] Conversely, N-substitution can eliminate this interaction and modulate the compound's lipophilicity and metabolic stability.[2]

-

Structural Rigidity and Planarity: The planar nature of the ring provides a rigid scaffold, which can reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. Fused derivatives, such as indoles, further enhance this rigidity.[2]

These features make the pyrrole ring a tunable pharmacophore, where specific substitutions can be strategically employed to balance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Strategic Synthesis: From Classical Reactions to Modern Innovations

The chemical accessibility of the pyrrole core is a primary driver of its prevalence in drug discovery.[2] The choice of synthetic strategy is a critical decision point, dictated by the desired substitution pattern, scalability, and tolerance of various functional groups.

Foundational Methodologies: The Paal-Knorr Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, remains one of the most robust and versatile methods for constructing the pyrrole ring.[8][9]

Expert Insight: While classical, the Paal-Knorr reaction is far from outdated. Modern iterations focus on green chemistry principles. For instance, the use of environmentally benign catalysts like citric acid or even uncatalyzed reactions in boiling water significantly reduces the environmental impact without compromising yield.[8] This approach is ideal for generating libraries of N-substituted pyrroles where the primary amine is the point of diversity.

-

Reactant Preparation: In a 50 mL round-bottom flask, combine acetonylacetone (1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol).

-

Solvent & Catalyst Addition: Add 20 mL of deionized water to the flask. Causality: Water serves as a safe, environmentally benign solvent. The reaction can often proceed without a catalyst, driven by heat.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (100°C) with vigorous stirring for 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by silica gel chromatography to yield the final product. Self-Validation: The purity and identity of the compound must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.

Advanced Strategies: Multi-Component Reactions (MCRs)

MCRs are powerful tools for generating molecular complexity in a single, efficient step. They are particularly valuable in high-throughput screening campaigns where rapid library generation is essential.[2] Various MCRs can produce highly substituted pyrroles from simple, readily available precursors.[10]

Expert Insight: The primary advantage of an MCR is atom and step economy. By combining three or more reactants in one pot, we significantly reduce synthesis time and waste. This is the preferred method when the goal is to explore a wide chemical space around the pyrrole core by varying multiple substituents simultaneously.

Caption: High-level workflow for the discovery of novel pyrrole compounds.

Biological Evaluation: A Framework for Identifying Bioactivity

The synthesis of a novel compound is only the beginning. A rigorous, self-validating biological evaluation is crucial to identify and prioritize lead candidates. Pyrrole derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][11]

Anticancer Activity: Targeting Apoptosis

Many pyrrole-based compounds exert their antitumor effects by inducing apoptosis, or programmed cell death.[4] The intrinsic apoptosis pathway is a common target. It is initiated by internal stimuli that cause mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of caspase proteases, ultimately executing cell death.[4]

Caption: Intrinsic apoptosis pathway and a potential point of intervention.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a framework for assessing the cytotoxic potential of newly synthesized pyrrole compounds against a human cancer cell line (e.g., MCF-7, breast adenocarcinoma).

-

Cell Culture: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂. Trustworthiness: A 24-hour incubation allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility.

-

Compound Preparation: Prepare a 10 mM stock solution of each novel pyrrole compound in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO only) and a "no treatment" control. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Quantitative data from screening should be presented clearly for comparative analysis.

| Compound ID | Scaffold Modification | Target Cell Line | IC₅₀ (µM) |

| PYR-001 | N-benzyl | MCF-7 | 15.2 |

| PYR-002 | N-phenyl | MCF-7 | 9.8 |

| PYR-003 | C2-chloro, N-phenyl | MCF-7 | 2.1 |

| PYR-004 | N-benzyl | LoVo | 22.5 |

| PYR-005 | N-phenyl | LoVo | 18.3 |

| PYR-006 | C2-chloro, N-phenyl | LoVo | 4.6 |

| Doxorubicin | (Control Drug) | MCF-7 | 0.8 |

This table demonstrates how substitutions on the pyrrole core (e.g., adding an electron-withdrawing group at C2) can significantly enhance cytotoxic potency, a key aspect of Structure-Activity Relationship (SAR) studies.[2]

Conclusion and Future Perspectives

The pyrrole scaffold is a cornerstone of drug discovery, offering a remarkable blend of synthetic accessibility and biological versatility.[1][12] By integrating modern, efficient synthetic strategies with robust, self-validating biological assays, researchers can effectively navigate the complex path of drug discovery. The true expertise lies not just in making novel molecules, but in understanding the causality behind each experimental choice—from selecting a green synthetic route to designing an assay that yields unambiguous, actionable data.

Future advancements will likely focus on integrating computational design, flow chemistry, and biocatalytic transformations to further accelerate the discovery of potent and selective pyrrole-based therapeutics.[9] The principles outlined in this guide provide a solid foundation for laboratories aiming to contribute to this exciting and impactful field.

References

-

Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783. [Link]

-

ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF. [Link]

-

Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

IRIS. (n.d.). Bioactive pyrrole-based compounds with target selectivity. [Link]

-

SciSpace. (n.d.). Recent Advances in the Synthesis of Pyrroles. [Link]

-

ResearchGate. (n.d.). Pyrrole‐based novel compounds and SAR activity. [Link]

-

Peer-reviewed article. (2024). A review article on biological importance of pyrrole. [Link]

-

MDPI. (n.d.). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. [Link]

-

MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

-

Open Access paper. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]

-

MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

-

MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

-

ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]

-

LinkedIn. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. [Link]

-

RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

-

Taylor & Francis Online. (2024). Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. [Link]

-

PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

-

PubMed Central. (n.d.). Recent Advancements in Pyrrole Synthesis. [Link]

-

ACS Publications. (n.d.). A Novel One-Pot Synthesis of Some New Interesting Pyrrole Derivatives. [Link]

-

IJPREMS. (n.d.). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. [Link]

Sources

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive pyrrole-based compounds with target selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive pyrrole-based compounds with target selectivity [iris.unipa.it]

- 6. mdpi.com [mdpi.com]

- 7. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 8. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprems.com [ijprems.com]

- 10. scispace.com [scispace.com]

- 11. wisdomlib.org [wisdomlib.org]

- 12. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Preliminary Screening of Dimethyl-Pyrrole Dicarboxylate Derivatives

Executive Summary & Scaffold Significance

The dimethyl-pyrrole dicarboxylate scaffold (specifically diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate and its isomers) represents a privileged structure in medicinal chemistry.[1] Its amphiphilic nature, characterized by a lipophilic pyrrole core and polarizable ester side chains, allows for diverse interactions with biological targets.

This guide details a rigorous preliminary screening workflow to evaluate library derivatives for two primary therapeutic indications: Antimycobacterial/Antimicrobial activity (targeting DNA Gyrase) and Anti-inflammatory activity (targeting COX enzymes).

Why this scaffold?

-

Versatility: The C3/C4 ester groups serve as hydrogen bond acceptors, while the N1 position allows for pharmacokinetic modulation (solubility/permeability).

-

Proven Efficacy: Derivatives have shown low-micromolar MICs against M. tuberculosis and significant COX-2 selectivity.[1]

Phase I: Synthetic Validation & Quality Control (Go/No-Go)[1]

Before any biological assay, the chemical integrity of the library must be validated. Screening impure compounds leads to false positives (due to toxic byproducts) or false negatives.[1]

Purity Thresholds

-

Minimum Purity: >95% (determined by HPLC/LC-MS).

-

Identity Verification: 1H-NMR and 13C-NMR.[1][2]

-

Diagnostic Signal: Look for the singlet (~2.4 ppm) corresponding to the 2,5-dimethyl groups and the distinctive quartet/triplet of the ethyl ester groups (if diethyl ester is used).

-

-

Solubility Check: Derivatives must be soluble in DMSO at 10 mM (stock solution) without precipitation.

Phase II: In Silico Target Prediction (Virtual Screening)

Prior to wet-lab expense, prioritize derivatives using molecular docking.[1]

Antimicrobial Target: DNA Gyrase (GyrB)

The dimethyl-pyrrole core mimics the ATP-binding motif of bacterial DNA Gyrase.[1]

-

Target PDB: 1KZN (E. coli GyrB) or 4B6C (M. tuberculosis GyrB).[1]

-

Key Interaction: Look for H-bonds between the pyrrole NH or ester carbonyls and Asp73 (E. coli numbering) and hydrophobic packing of the dimethyl groups.

Anti-inflammatory Target: COX-2[1]

-

Target PDB: 3LN1 (COX-2 complex).[1]

-

Selection Criteria: Derivatives showing high binding energy to COX-2 but steric clash with COX-1 (due to the bulky isoleucine gatekeeper in COX-1) should be prioritized to reduce gastric side effects.[1]

Phase III: In Vitro Biological Screening Protocols

Antimicrobial Screening: Resazurin Microtiter Assay (REMA)

Rationale: The REMA plate assay is superior to standard disk diffusion for lipophilic pyrroles because it quantifies MIC (Minimum Inhibitory Concentration) colorimetrically, avoiding diffusion issues in agar.

Protocol:

-

Preparation: Prepare 7H9 broth (for Mycobacteria) or Mueller-Hinton broth (for bacteria).[1]

-

Inoculum: Adjust bacterial culture (M. tuberculosis H37Rv or S. aureus) to OD600 ~0.6, then dilute 1:100.

-

Plating:

-

Add 100 µL culture to 96-well plates.

-

Add 100 µL of drug serial dilutions (Range: 64 µg/mL to 0.125 µg/mL).

-

Controls: Rifampicin (Positive), DMSO only (Solvent Control), Media only (Sterility).

-

-

Incubation: 37°C for 7 days (TB) or 24h (Bacteria).

-

Development: Add 30 µL of 0.01% Resazurin solution. Incubate 24h.

-

Readout: Blue (Resazurin) = No Growth (Inhibition).[1] Pink (Resorufin) = Growth.[1]

-

Metric: The lowest concentration remaining Blue is the MIC.

-

Anti-inflammatory Screening: Protein Denaturation Assay

Rationale: A cost-effective preliminary screen.[1] Inflammation induces protein denaturation; agents that prevent denaturation often possess anti-inflammatory properties (stabilizing lysosomal membranes).[1]

Protocol:

-

Reagents: 5% Bovine Serum Albumin (BSA) in Tris Buffer (pH 6.4).

-

Mixture: 4.5 mL BSA solution + 0.5 mL Test Compound (various concentrations).

-

Incubation: 37°C for 20 mins, then heat to 70°C for 5 mins (induces denaturation).

-

Measurement: Measure Absorbance at 660 nm.

-

Calculation:

[1][3] -

Validation: Active hits (>50% inhibition) proceed to COX-1/COX-2 enzymatic immunoassay kits.[1]

Phase IV: Cytotoxicity & Selectivity (Safety Profiling)

A potent compound is useless if it kills host cells.[1]

Protocol: MTT Assay

-

Cell Line: HEK293 (Human Embryonic Kidney) or VERO (Green Monkey Kidney).[1]

-

Dosing: Treat cells with MIC concentration × 10.

-

Readout: Measure cell viability via formazan crystal formation (Abs 570 nm).

-

Calculation: Determine CC50 (Cytotoxic Concentration 50%).

-

Selectivity Index (SI):

-

Target: SI > 10 is required for a "Hit" designation.[1]

-

Decision Logic & Visualization

Screening Workflow

The following diagram illustrates the critical path for selecting lead candidates.

Caption: Figure 1. Hit-to-Lead decision matrix for pyrrole dicarboxylate derivatives. Green nodes indicate biological checkpoints.

Mechanism of Action (Antimicrobial)

Understanding why these molecules work aids in SAR (Structure-Activity Relationship) refinement.[1]

Caption: Figure 2.[1] Proposed MOA: Competitive inhibition of the GyrB ATPase domain by the pyrrole scaffold.

Data Summary Template

Use the following table structure to standardize results across the library.

| Compound ID | REMA MIC (µg/mL) | Albumin Inhibition (%) | CC50 (µg/mL) | Selectivity Index (SI) | Status |

| DPD-001 | 64.0 (Inactive) | 15% | >100 | N/A | Discard |

| DPD-002 | 2.5 | N/A | 50.0 | 20.0 | HIT |

| DPD-003 | 0.5 | N/A | 1.0 | 2.0 | Toxic |

| Ref (Cipro) | 0.25 | - | >100 | >400 | Control |

References

-

Bhardwaj, V., et al. (2015). Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. Medicinal Chemistry Research.[1][4][5] (Note: Contextual link to similar work on pyrrole antimycobacterials).

-

Rane, R. A., et al. (2012). Synthesis and evaluation of novel pyrrole-3,4-dicarboxylates as anti-inflammatory agents.[1] Bioorganic & Medicinal Chemistry Letters.[1]

-

Biava, M., et al. (2006). Antimycobacterial Agents.[1][6] Novel Diarylpyrrole Derivatives of BM212 Endowed with High Activity toward Mycobacterium tuberculosis and Low Cytotoxicity.[6] Journal of Medicinal Chemistry.[1][6]

-

Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][7]

-

Winter, C. A., et al. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[1] Proceedings of the Society for Experimental Biology and Medicine.

Sources

- 1. Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | C12H17NO4 | CID 75526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unina.it [iris.unina.it]

- 4. Pyrrole: An insight into recent pharmacological advances with structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]

- 7. Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity and Synthetic Utility of 1H-Pyrrole-2,4-dicarboxylates

Abstract

The 1H-pyrrole-2,4-dicarboxylate core is a privileged scaffold in modern chemistry, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Pyrroles are known for being electron-rich aromatic systems, yet the strategic placement of two electron-withdrawing carboxylate groups at the C2 and C4 positions profoundly modulates this intrinsic reactivity. This guide provides an in-depth exploration of the chemical behavior of this heterocycle, offering field-proven insights into its electronic structure and reaction dynamics. We will dissect key transformations, including reactions at the pyrrole nitrogen, electrophilic aromatic substitution, and manipulations of the carboxylate functionalities. Furthermore, this document details validated experimental protocols and discusses the causality behind methodological choices, aiming to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of 1H-pyrrole-2,4-dicarboxylates.

Introduction: A Tale of Modulated Reactivity

Pyrrole, a five-membered aromatic heterocycle, is inherently π-excessive, making it highly susceptible to electrophilic attack, typically at the α-positions (C2/C5).[3][4][5] However, the introduction of two carboxylate ester groups, as in the 1H-pyrrole-2,4-dicarboxylate framework, dramatically alters this electronic landscape. These groups exert a strong electron-withdrawing effect (-I and -R), which deactivates the pyrrole ring towards conventional electrophilic substitution.

This deactivation is not a synthetic dead end; rather, it is the key to the scaffold's utility. It tempers the pyrrole's reactivity, preventing unwanted polymerization and allowing for more controlled and selective functionalization at specific positions. Understanding this electronic interplay is paramount for any scientist seeking to employ this versatile building block. The presence of multiple, distinct reactive sites—the N-H proton, the ester groups, and the remaining C-H bonds on the ring—provides a rich platform for diverse chemical transformations. This guide will systematically explore these reaction pathways.

Electronic Structure and Site Reactivity

The reactivity of 1H-pyrrole-2,4-dicarboxylates is dictated by the resonance and inductive effects of the substituents. The nitrogen lone pair contributes to the aromatic sextet, increasing electron density within the ring. Conversely, the two carboxylate groups withdraw electron density through resonance, primarily from the C2, C4, and C5 positions.

This push-pull system results in a nuanced electron density map. The C3 and C5 positions remain the most electron-rich carbons on the ring, making them the most probable sites for electrophilic attack, albeit under more forcing conditions than required for unsubstituted pyrrole. The N-H proton becomes more acidic due to the inductive withdrawal of the ester groups, facilitating deprotonation and subsequent N-functionalization.

Caption: Electronic influence of substituents on the 1H-pyrrole-2,4-dicarboxylate core.

Key Reaction Classes and Methodologies

Reactions at the Pyrrole Nitrogen (N-H)

The increased acidity of the N-H proton makes N-functionalization a straightforward and high-yielding process. Deprotonation with a suitable base, followed by quenching with an electrophile, provides a reliable route to N-substituted derivatives.

Causality: The choice of base is critical and depends on the electrophile. For reactive alkyl halides, a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF or Acetonitrile) is sufficient. For less reactive electrophiles or for Michael additions, a stronger base may be required. The use of ionic liquids has also been reported to promote high regioselectivity for N-substitution.[6]

Field-Validated Protocol: N-Alkylation of Diethyl 1H-pyrrole-2,4-dicarboxylate

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add diethyl 1H-pyrrole-2,4-dicarboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension (approx. 0.2 M concentration).

-

Reagent Addition: Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Electrophilic Aromatic Substitution (SEAr)

While the ring is deactivated, electrophilic substitution is achievable, primarily at the C5 position, and to a lesser extent, the C3 position. These reactions often require more reactive electrophilic reagents or catalysts compared to simple pyrroles.

Regioselectivity Explained: The intermediate carbocation (Wheland intermediate) formed by attack at the C5 (α) position is better stabilized by resonance than the intermediate formed by attack at the C3 (β) position. The positive charge can be delocalized over more atoms, including the nitrogen, without disrupting the electron-withdrawing effect of the C4-carboxylate as severely.[3][4][5]

Typical SEAr Reactions:

-

Halogenation: Bromination can be achieved using N-Bromosuccinimide (NBS) in a solvent like CCl₄ or THF, often with a radical initiator like AIBN or under light, though ionic pathways can also occur.

-

Nitration: Nitration requires potent nitrating agents, such as nitronium tetrafluoroborate (NO₂BF₄), as traditional nitric/sulfuric acid mixtures can lead to degradation.[7]

-

Mannich Reaction: Reaction with an iminium cation, generated in situ from formaldehyde and a secondary amine, will substitute at the C5 position if it is available.[8]

Transformations of the Carboxylate Groups

The two ester groups are key functional handles for molecular elaboration. Their reactivity is characteristic of standard carboxylate esters.

-

Hydrolysis (Saponification): Treatment with a strong base (e.g., NaOH or KOH) in an aqueous/alcoholic solvent mixture readily hydrolyzes the esters to the corresponding 1H-pyrrole-2,4-dicarboxylic acid.[9] This diacid is a crucial intermediate for subsequent reactions.

-

Amide Formation: The resulting diacid can be coupled with amines to form mono- or di-amides. This is a cornerstone of medicinal chemistry for library synthesis. Standard peptide coupling reagents (e.g., HBTU, HATU, EDC/HOBt) are highly effective.[10][11] For acids that are prone to decarboxylation, direct coupling from the carboxylate salt is a superior strategy.[10][11]

-

Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce the esters to the corresponding diol, 1H-pyrrole-2,4-dimethanol. Note that attempts to reduce Knorr-type pyrrole-2-carboxylates with milder reagents like DIBAL-H are often unsuccessful.[9]

-

Decarboxylation: Removal of the carboxyl groups can be achieved under harsh conditions, often involving heating the dicarboxylic acid in a high-boiling solvent, sometimes with a copper catalyst.[9] The decarboxylation of pyrrole-2-carboxylic acid is known to proceed in acidic aqueous solutions, where the rate-determining step can be the ring-protonation at low acidities.[12]

Table 1: Summary of Carboxylate Group Transformations

| Reaction | Reagents & Conditions | Product | Key Insight |

| Hydrolysis | 1. NaOH or KOH, H₂O/EtOH, Reflux2. Acidic workup (e.g., HCl) | 1H-Pyrrole-2,4-dicarboxylic acid | A robust, high-yielding gateway reaction. |

| Amide Coupling | Diacid, Amine, EDC/HOBt or HATU, DIPEA, DMF | 1H-Pyrrole-2,4-dicarboxamide | Standard peptide coupling conditions apply. |

| Reduction | LiAlH₄, Anhydrous THF, 0 °C to RT | 1H-Pyrrole-2,4-dimethanol | Requires a powerful, non-selective reducing agent. |

| Decarboxylation | Heat, high-boiling solvent (e.g., quinoline), Cu powder | Pyrrole | Removes the deactivating groups, restoring high ring reactivity. |

Transition-Metal Catalyzed Cross-Coupling

To build molecular complexity, especially for creating C-C bonds with aryl or vinyl partners, a common strategy involves first halogenating the pyrrole ring (e.g., bromination at C5) and then using this halo-pyrrole as a substrate in palladium-catalyzed cross-coupling reactions.

Workflow: Suzuki-Miyaura Coupling The Suzuki coupling is a powerful tool for this purpose. However, a critical consideration is the free N-H group, which can interfere with the catalytic cycle. N-protection (e.g., with a BOC or SEM group) is often necessary to prevent side reactions like dehalogenation and to ensure high yields of the desired coupled product.[13][14] In some cases, the BOC protecting group can be conveniently cleaved under the basic reaction conditions.[13]

Caption: A validated workflow for C5-arylation via halogenation and Suzuki coupling.

Synthetic Applications in Drug Discovery

The 1H-pyrrole-2,4-dicarboxylate scaffold is a constituent of numerous biologically active molecules.[15][16][17] Its rigid, planar structure and the ability to project substituents in well-defined vectors make it an excellent platform for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents. The functional handles discussed above (N-H, esters, ring C-H bonds) allow for systematic Structure-Activity Relationship (SAR) studies. For example, the dicarboxylic acid can be converted into a diverse library of amides to probe interactions within a protein's binding pocket. Subsequent arylation at C5 can explore additional hydrophobic pockets, leading to optimized, high-affinity ligands.

Conclusion

The 1H-pyrrole-2,4-dicarboxylate system, while seemingly simple, presents a sophisticated chemical playground. The deactivating nature of the carboxylate groups is not a limitation but a feature that enables controlled, regioselective functionalization. By understanding the electronic underpinnings of its reactivity, chemists can strategically manipulate the N-H bond, the ester functionalities, and the remaining ring positions. From straightforward N-alkylation and hydrolysis to advanced transition-metal catalyzed cross-coupling, this scaffold offers a reliable and versatile toolkit for the construction of complex molecular architectures, solidifying its role as a high-value intermediate in both academic research and industrial drug development.

References

-

THE MECHANISM OF ACID-CATALYZED DECARBOXYLATION OF PYRROLE-2-CARBOXYLIC ACID: INSIGHTS FROM CLUSTER-CONTINUUM MODEL CALCULATIONS. Journal of Theoretical and Computational Chemistry. [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Pharmacia. [Link]

-

Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

-

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST WebBook. [Link]

-

Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. [Link]

-

Pyrrole-Mannich-Electrophilic Substitution. ChemTube3D. [Link]

-

Regioselective Couplings of Dibromopyrrole Esters. ResearchGate. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

-

Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing. [Link]

-

Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

-

Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. ResearchGate. [Link]

-

Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E. [Link]

-

1H-Pyrrole-2,4-dicarboxylic acid. PubChem. [Link]

-

1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. NIST. [Link]

-

1H-pyrrole-2,4-dicarboxylic acid. ChemSynthesis. [Link]

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. ResearchGate. [Link]

-

An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

-

Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

-

Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]

-

A direct preparation of N-unsubstituted pyrrole-2,5-dicarboxylates from 2-azidocarboxylic esters. Organic Letters. [Link]

-

New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. De Gruyter. [Link]

-

(PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. [Link]

-

Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Royal Society of Chemistry. [Link]

-

Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Diethyl pyrrole-2,5-dicarboxylate. MDPI. [Link]

-

Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

- 1. CAS 2436-79-5: 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimet… [cymitquimica.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: An Application Guide for Researchers

This document provides a comprehensive guide for the synthesis of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, a key intermediate in the development of various pharmaceuticals and functional materials. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the reaction mechanism and the rationale behind the procedural choices.

Introduction: The Significance of Substituted Pyrroles

Polysubstituted pyrroles are a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1][2] Their structural motif is a cornerstone in a variety of natural products and synthetic molecules with diverse biological activities. The title compound, Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, serves as a versatile building block, primarily due to the presence of the tert-butyl ester functional groups. These groups can be selectively removed under acidic conditions, providing a strategic advantage in multi-step syntheses by allowing for differential functionalization of the pyrrole ring.[3]

This application note details the synthesis of this valuable intermediate via the Knorr pyrrole synthesis, a classic and reliable method for constructing the pyrrole ring.[3]

Theoretical Framework: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a robust and widely utilized method for the preparation of substituted pyrroles. The reaction involves the condensation of an α-amino-β-ketoester with a β-ketoester. A key feature of the protocol described herein is the in situ generation of the α-amino-β-ketoester from a more stable precursor, thereby avoiding the isolation of the often-unstable aminoketone which can undergo self-condensation.[3]

The synthesis commences with two equivalents of tert-butyl acetoacetate. The first key transformation is the nitrosation of one equivalent of tert-butyl acetoacetate at the α-position using sodium nitrite in acetic acid to yield tert-butyl oximinoacetoacetate.[4] Subsequently, this oxime intermediate is reduced with zinc dust in acetic acid to generate the transient α-amino-β-ketoester.[3] This highly reactive species then immediately undergoes condensation with a second equivalent of tert-butyl acetoacetate. The ensuing intramolecular cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.

Mechanistic Pathway

Caption: Figure 1: Knorr Pyrrole Synthesis Mechanism.

Experimental Protocol

This protocol is a self-validating system, designed for reproducibility. Adherence to the specified conditions is crucial for achieving the desired outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| tert-Butyl acetoacetate | ≥98% | Standard commercial | Starting material |

| Sodium nitrite (NaNO₂) | ACS reagent, ≥97% | Standard commercial | Nitrosating agent |

| Acetic acid, glacial | ACS reagent, ≥99.7% | Standard commercial | Solvent and catalyst |

| Zinc (Zn) dust | <10 µm particle size | Standard commercial | Reducing agent |

| Deionized water | In-house | For workup | |

| Ethanol | 95% or absolute | Standard commercial | For recrystallization |

Equipment

-

Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, thermometer, and addition funnel.

-

Ice bath.

-

Heating mantle.

-

Büchner funnel and filtration flask.

-

Standard laboratory glassware.

Step-by-Step Procedure

Part 1: Preparation of tert-Butyl Oximinoacetoacetate (Nitrosation)

-

In a 250 mL beaker, dissolve 31.65 g (200 mmol) of tert-butyl acetoacetate in 40 mL of glacial acetic acid.

-

Cool the solution to 5 °C in an ice bath with vigorous stirring.

-

Prepare a solution of 14.00 g (200 mmol) of sodium nitrite in 20 mL of deionized water.

-

Slowly add the sodium nitrite solution to the cooled tert-butyl acetoacetate solution over a period of 20 minutes. Causality: A slow addition rate and controlled temperature (not exceeding 15 °C) are critical to prevent side reactions and ensure the selective formation of the oxime.[4]

-

After the addition is complete, continue stirring the reaction mixture in the melting ice bath, allowing it to slowly warm to room temperature overnight (approximately 16 hours) in an open flask to facilitate the release of any gaseous byproducts.[4]

Part 2: Knorr Cyclization

-

In a 1 L three-necked round-bottom flask, combine a second portion of 31.65 g (200 mmol) of tert-butyl acetoacetate and 100 mL of glacial acetic acid.

-

Heat the mixture to 60 °C with vigorous stirring.

-

Add 52.3 g (800 mmol) of zinc dust to the flask. Expertise Insight: Using fine zinc dust provides a larger surface area, facilitating a more efficient and controlled reduction of the oxime.

-

Slowly add the tert-butyl oximinoacetoacetate solution prepared in Part 1 to the zinc and tert-butyl acetoacetate mixture over 45-60 minutes. The reaction is exothermic; maintain the internal temperature below 85 °C by controlling the addition rate.[4] Trustworthiness: The controlled addition of the oxime to the zinc slurry ensures the immediate reduction of the oxime to the reactive α-amino-β-ketoester, which is then consumed in the subsequent condensation, minimizing its decomposition or self-condensation.

-

After the addition is complete, rinse the addition funnel with a small amount of acetic acid and add it to the reaction mixture.

-

Continue heating and stirring the mixture at 60-70 °C for an additional hour to ensure the completion of the reaction.

-

While still warm, carefully pour the reaction mixture into a large beaker containing 1.5 L of crushed ice and water with vigorous stirring. A precipitate will form.

-

Stir the slurry in the ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any residual acetic acid and inorganic salts.[5]

-

Dry the product in a desiccator or a vacuum oven at low heat.

Purification

-

The crude product can be purified by recrystallization from ethanol.

-

Dissolve the dried solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Expected Yield and Characterization

-

Yield: High yields, potentially approaching 80%, have been reported for Knorr syntheses utilizing tert-butyl acetoacetate.[3]

-

Appearance: A colorless to pale yellow crystalline solid.

-

Molecular Formula: C₁₆H₂₅NO₄[6]

-

Molecular Weight: 295.37 g/mol [6]

-

Melting Point: For the analogous diethyl ester, the melting point is reported as 135-136 °C. The melting point of the di-tert-butyl ester should be determined and compared to literature values if available.

-

¹H NMR (CDCl₃): Expected signals would include a broad singlet for the N-H proton, singlets for the two C-CH₃ groups, and a large singlet for the two tert-butyl groups.

-

¹³C NMR (CDCl₃): Resonances for the quaternary carbons of the tert-butyl groups, the methyl groups, the ester carbonyls, and the pyrrole ring carbons are expected.

-

IR Spectroscopy: Characteristic peaks for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the ester (around 1680-1700 cm⁻¹), and C-H stretches are anticipated.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of the target pyrrole derivative.

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete nitrosation or reduction. Temperature control during nitrosation is critical. Ensure the zinc dust is of fine particle size and fresh, as oxidation on the surface can decrease its reactivity.

-

Solution: Monitor the temperature closely during the addition of sodium nitrite. Use high-quality zinc dust and consider activation if necessary (e.g., by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum).

-

-

Product Contamination:

-

Cause: Incomplete removal of acetic acid or side products.

-

Solution: Ensure thorough washing of the crude product with ample deionized water. If the recrystallized product is still impure, consider a second recrystallization or column chromatography on silica gel.

-

-

Exothermic Reaction Runaway:

-

Cause: The reduction of the oxime by zinc is highly exothermic. Too rapid addition of the oxime solution can lead to an uncontrolled temperature increase.

-

Solution: Maintain a slow and steady addition rate of the oxime solution. Have an efficient cooling bath (ice-water) ready to manage the internal temperature.

-

References

-

G. Z. Wang, Y. M. Zhang, X. F. Zhang & H. L. Zhu (2012). Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2133. [Link]

- Patent CN101955495A, Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and prepar

-

Wikipedia. Knorr pyrrole synthesis. [Link]

-

Organic Preparations Daily. Knorr pyrrole synthesis. [Link]

-

MDPI. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]

-

Request PDF. 4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]

-

MDPI. Diethyl pyrrole-2,5-dicarboxylate. [Link]

-

G. F. Lu, W. S. Lin, W. H. Zhu & Z. P. Ou (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(8), o2097. [Link]

-

ResearchGate. (PDF) Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 5. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]

- 6. Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Protocols for Paal-Knorr Pyrrole Synthesis

Executive Summary

The Paal-Knorr synthesis remains the premier method for generating substituted pyrroles, a structural motif ubiquitous in pharmaceutical agents (e.g., Atorvastatin), conducting polymers, and optoelectronic materials. While the reaction—condensation of a 1,4-dicarbonyl with a primary amine—is nominally simple, achieving high yields without oligomerization requires precise control over acidity, water removal, and steric factors.

This guide provides a comprehensive technical breakdown of the reaction, offering two distinct workflows: a robust Bench-Scale Acid-Catalyzed Protocol for bulk synthesis and a Microwave-Assisted Green Protocol for high-throughput medicinal chemistry libraries.

Mechanistic Architecture & Causality

To optimize the Paal-Knorr reaction, one must understand the delicate balance between cyclization and polymerization. The mechanism, elucidated significantly by Amarnath et al., proceeds through a hemiaminal intermediate.

The Pathway

-

Nucleophilic Attack: The primary amine attacks one carbonyl carbon to form a hemiaminal.

-

Imine Formation: Loss of water generates an imine (or enamine tautomer).

-

Cyclization (Rate Determining Step): The nitrogen lone pair or the enamine carbon attacks the second carbonyl group.

-

Aromatization: Final dehydration yields the aromatic pyrrole system.

Critical Insight: The reaction is reversible. Water removal is not just a purification step; it is a thermodynamic necessity to drive the equilibrium toward the pyrrole. Furthermore, if the pH is too low (<3), the oxygen of the carbonyl is more nucleophilic than the amine, leading to the formation of furans (Paal-Knorr Furan Synthesis) as a major impurity [1].

Mechanistic Diagram

The following diagram illustrates the stepwise conversion and the critical dehydration points.

Figure 1: Step-wise mechanistic pathway of Paal-Knorr synthesis showing the critical dehydration steps and potential furan side-reaction pathway.

Critical Process Parameters

| Parameter | Recommendation | Scientific Rationale |

| Catalyst Choice | p-TSA (Standard) or Citric Acid (Green) | Strong acids (HCl) promote furan formation. Weak organic acids or Lewis acids ( |

| Solvent System | Toluene (Reflux) or Solvent-Free (MW) | Toluene allows azeotropic removal of water (Dean-Stark). Solvent-free conditions utilize the "cage effect" to accelerate bimolecular collisions. |

| Stoichiometry | 1.05 - 1.2 eq. Amine | Slight excess of amine ensures complete consumption of the dicarbonyl, which is prone to polymerization (browning) upon heating. |

| Temperature | 80°C - 110°C | Sufficient thermal energy is required to overcome the activation energy of the cyclization step, particularly for sterically hindered amines. |

Experimental Protocols

Protocol A: Robust Bench-Scale Synthesis (Azeotropic Distillation)

Best for: Gram-scale synthesis, valuable amines, and substrates requiring rigorous water removal.

Reagents:

-

2,5-Hexanedione (or substituted 1,4-dicarbonyl) (10 mmol)

-

Primary Amine (11 mmol, 1.1 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (0.5 mmol, 5 mol%)

-

Toluene (50 mL)

Workflow:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.

-

Charging: Add the dicarbonyl, amine, p-TSA, and toluene to the RBF.

-

Reaction: Heat the mixture to a vigorous reflux (oil bath ~120°C).

-

Observation: Water droplets will separate into the bottom of the Dean-Stark trap.

-

-

Monitoring: Monitor via TLC (typically 20% EtOAc/Hexane) for the disappearance of the dicarbonyl. Standard reaction time is 3–6 hours.

-

Workup:

-

Cool to room temperature.

-

Wash the organic layer with saturated

(2 x 20 mL) to neutralize the acid catalyst. -

Wash with Brine (1 x 20 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Protocol B: Green Microwave-Assisted Synthesis

Best for: Combinatorial libraries, rapid screening, and acid-sensitive substrates.

Reagents:

-

1,4-Dicarbonyl (1.0 mmol)

-

Primary Amine (1.0 mmol)

-

Citric Acid (0.1 mmol, 10 mol%) or Silica Gel (200 mg)

-

Solvent: None (Neat) or Water (0.5 mL)

Workflow:

-

Mixing: In a microwave-safe vial (e.g., 10 mL G10 or similar), mix the dicarbonyl and amine.

-

Note: If both are solids, grind them briefly in a mortar with the catalyst to ensure intimate contact (mechanochemical activation) [2].

-

-

Irradiation: Seal the vial. Irradiate at 100 Watts (or set temp to 80°C) for 2–5 minutes .

-

Safety: Ensure the microwave reactor has active pressure monitoring.

-

-

Extraction: Add Ethyl Acetate (5 mL) to the vial and sonicate to dissolve the product.

-

Filtration: Filter through a small pad of silica or Celite to remove the heterogeneous catalyst/polymer byproducts.

-

Isolation: Evaporate solvent. High purity (>90%) is often achieved without further chromatography due to the quantitative nature of this method.

Catalyst Performance Comparison